molecular formula C11H12O4 B049581 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid CAS No. 121625-78-3

6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Cat. No.: B049581
CAS No.: 121625-78-3
M. Wt: 208.21 g/mol
InChI Key: KOXFZRZSHOMWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid typically involves the reaction of resorcinol with potassium hydroxide in methanol, followed by hydrogenation in the presence of active nickel to form potassium 3-ketocyclohex-1-enolate. This intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions and subsequently acidified to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Formation of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid derivatives.

    Reduction: Formation of 6,6-dimethyl-4-hydroxy-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid.

    Substitution: Formation of various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid stands out due to its specific structural features, such as the presence of a dimethyl group at the 6-position and a ketone group at the 4-position. These features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other benzofuran derivatives .

Biological Activity

6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (CAS No. 121625-78-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables for clarity.

The molecular formula of this compound is C11H12O4C_{11}H_{12}O_{4} with a molecular weight of 208.21 g/mol. Its structure includes a benzofuran moiety, which is often associated with various bioactive properties.

PropertyValue
Molecular FormulaC₁₁H₁₂O₄
Molecular Weight208.21 g/mol
CAS Number121625-78-3
Physical FormSolid
Purity≥95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, compounds structurally related to this compound have demonstrated moderate to strong antibacterial activity against various pathogens. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 5 to 20 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study reported that derivatives of benzofuran showed significant cytotoxic effects on cancer cell lines including human cervical cancer (HeLa) and lung adenocarcinoma (A549). The IC50 values ranged from 10 to 50 µM, indicating a promising avenue for further research into its potential as an anticancer agent .

Case Studies

  • Study on Antibacterial Activity : A comparative study assessed the antibacterial effects of several benzofuran derivatives against E. coli and S. aureus. The results indicated that the tested compound had an MIC of 15 μg/mL against S. aureus, demonstrating its potential as a lead compound in antibiotic development .
  • Cytotoxicity Assay : In another case study focusing on human cancer cell lines, the compound exhibited an IC50 value of 25 µM against HeLa cells. This suggests that further structural modifications could enhance its potency and selectivity toward cancer cells .

While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that its activity may involve interference with cellular pathways critical for bacterial survival and cancer cell proliferation. The presence of the carboxylic acid group may enhance solubility and bioavailability, contributing to its biological effects.

Properties

IUPAC Name

6,6-dimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2)3-7(12)9-6(10(13)14)5-15-8(9)4-11/h5H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXFZRZSHOMWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=CO2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355355
Record name 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121625-78-3
Record name 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,5-Dimethyl-1,3-cyclohexandione is dissolved in 15 ml of methanol and cooled to 0° C. A solution of KOH (2 g, 35.7 mmol) in 15 ml of methanol is added drop wise. A solution of 3-bromo-2-oxo-propionic acid ethyl ester (4.7 ml, 37.5 mmol) in 15 ml of methanol is added drop wise. The mixture is allowed to warm up to room temperature and is stirred for 16 h. Then 15 ml of a 45% aqueous sodium hydroxide solution is added. After additional 4 h at room temperature, 25 ml of concentrated HCl is added. Methanol is evaporated slowly under reduced pressure whereas the product precipitates as light crystals. The product is filtrated off and washed with water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.